molecular formula C11H20O2 B2567410 1-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)butan-1-one CAS No. 88795-86-2

1-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)butan-1-one

Cat. No. B2567410
CAS RN: 88795-86-2
M. Wt: 184.279
InChI Key: LIZFMFUFFJOVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)butan-1-one” is a chemical compound with the CAS Number: 77642-82-1 . It has a molecular weight of 170.25 and its IUPAC name is 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-propanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18O2/c1-4-9(11)8-5-6-12-10(2,3)7-8/h8H,4-7H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . and is stored at a temperature of -20°C .

Scientific Research Applications

Asymmetric Synthesis and Spiroketal Formation

1-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)butan-1-one has been utilized in the non-iterative asymmetric synthesis of C15 polyketide spiroketals. These compounds have shown potential in cancer-cell-growth inhibition in certain cancer cell lines (Meilert, Pettit, & Vogel, 2004).

Germination Stimulants in Smoke

Alkyl substituted 2H-furo[2,3-c]pyran-2-ones, structurally related to 1-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)butan-1-one, have been identified as germination stimulants in smoke, promoting seed germination in various plant species (Flematti, Ghisalberti, Dixon, & Trengove, 2009).

Synthesis of Amines

The compound has been used in the synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, leading to various chemical transformations, which is significant in organic synthesis (Arutyunyan, Nazaryan, Akopyan, Panosyan, & Gevorgyan, 2012).

Synthesis of Pyrano[4,3-b]pyran Derivatives

4-(Succinimido)-1-butane sulfonic acid, related to 1-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)butan-1-one, has been used as a catalyst in the synthesis of pyrano[4,3-b]pyran derivatives, showcasing its importance in facilitating chemical reactions (Khaligh, 2015).

Inhibitors of the F-Box Protein SKP2

Derivatives of tetrahydropyran, structurally similar to 1-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)butan-1-one, have been synthesized and evaluated for their potential as inhibitors of the F-Box protein SKP2, which is significant in the context of cancer research (Shouksmith, Evans, Tweddle, Miller, Willmore, Newell, Golding, & Griffin, 2015).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s always important to refer to the MSDS for detailed safety and hazard information.

properties

IUPAC Name

1-(2,2-dimethyloxan-4-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-5-10(12)9-6-7-13-11(2,3)8-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZFMFUFFJOVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1CCOC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)butan-1-one

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